molecular formula C17H17F2N3O3 B2794193 N-(3-(difluoromethoxy)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide CAS No. 1903559-11-4

N-(3-(difluoromethoxy)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Numéro de catalogue: B2794193
Numéro CAS: 1903559-11-4
Poids moléculaire: 349.338
Clé InChI: HMYYXYWWBIUCKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-(difluoromethoxy)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a useful research compound. Its molecular formula is C17H17F2N3O3 and its molecular weight is 349.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(3-(difluoromethoxy)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C17_{17}H17_{17}F2_2N3_3O3_3
  • Molecular Weight : 349.33 g/mol
  • CAS Number : 1903559-11-4

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

The proposed mechanism of action includes:

  • Inhibition of Cell Proliferation : The compound disrupts signaling pathways associated with cell growth.
  • Induction of Apoptosis : Activation of caspases and upregulation of pro-apoptotic factors have been observed.
  • Cell Cycle Arrest : The compound causes G1 phase arrest by modulating cyclin-dependent kinases (CDKs).

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
Apoptosis InductionIncreased caspase activity
Cell Cycle ArrestG1 phase arrest via CDK modulation

Case Studies and Research Findings

  • Study on Breast Cancer Cells :
    • A study demonstrated that treatment with this compound resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure. The study used MTT assays to quantify cell viability.
  • Lung Cancer Model :
    • In another investigation involving A549 lung cancer cells, the compound exhibited a dose-dependent inhibition of proliferation with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
  • Mechanistic Insights :
    • Further mechanistic studies revealed that the compound modulates key signaling pathways such as PI3K/Akt and MAPK/ERK pathways, contributing to its anticancer effects.

Applications De Recherche Scientifique

Anticancer Activity

The compound has been studied for its potential anticancer properties. Research indicates that derivatives of hexahydrocinnoline compounds exhibit significant activity against various cancer cell lines. For instance, studies on related compounds have shown percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer types such as SNB-19 and OVCAR-8 .

Compound Cell Line Percent Growth Inhibition (%)
N-(3-(difluoromethoxy)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamideSNB-1986.61
This compoundOVCAR-885.26
This compoundNCI-H4075.99

Case Study: A study published in the ACS Omega journal highlighted the synthesis and evaluation of similar compounds that demonstrated promising anticancer activities. The mechanism of action typically involves targeting specific pathways in cancer cells to induce apoptosis .

Synthesis and Chemical Reactions

The synthesis of this compound generally involves several steps using various reagents under controlled conditions to optimize yield and purity. The compound's synthesis may include reactions with organic solvents like dichloromethane or tetrahydrofuran.

Drug Development

Due to its structural complexity and biological activity, this compound is being explored for broader applications in drug development. Its ability to modulate biological pathways makes it a candidate for further research in therapeutic areas beyond oncology.

Biological Mechanisms

Research into the biological mechanisms of this compound suggests that it may interact with specific molecular targets involved in disease processes. Detailed studies on its mechanism would typically involve binding affinity assays and functional assays in relevant biological systems.

Analyse Des Réactions Chimiques

Core Reactivity of the Hexahydrocinnoline Scaffold

The hexahydrocinnoline core (a partially saturated bicyclic system) is prone to oxidation, reduction, and substitution due to its nitrogen-rich heterocyclic structure. Key reactions include:

  • Oxidation at the 3-Oxo Position : The ketone group at position 3 can undergo nucleophilic addition or reduction. For example, reduction with NaBH4 or LiAlH4 would yield the corresponding alcohol .

  • Ring-Opening Reactions : Under acidic conditions, the hexahydrocinnoline system may undergo ring-opening at the N–N bond, forming linear diamines or ketones .

2.1. Carboxamide Group

The carboxamide moiety at position 6 participates in:

  • Hydrolysis : Acidic or basic conditions convert the carboxamide to a carboxylic acid. For example, refluxing with HCl/H2O or NaOH yields N-(3-(difluoromethoxy)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid .

  • Derivatization : Reaction with thionyl chloride (SOCl2) generates the acyl chloride, enabling subsequent nucleophilic substitutions (e.g., formation of esters or secondary amides) .

2.2. Difluoromethoxy Substituent

The meta-difluoromethoxy group on the phenyl ring exhibits:

  • Electrophilic Aromatic Substitution : Limited reactivity due to electron-withdrawing fluorine atoms. Nitration or sulfonation requires harsh conditions (e.g., HNO3/H2SO4 at elevated temperatures) .

  • Hydrolysis : Under basic conditions, the difluoromethoxy group may hydrolyze to a hydroxyl group, though this is less common compared to non-fluorinated analogs .

Synthetic Pathways for Analogous Compounds

Relevant methodologies for synthesizing similar cinnoline-carboxamide derivatives include:

Reaction Type Conditions Outcome Reference
Hantzsch Cyclization Cyclohexanedione, aldehyde, NH4OAcForms the hexahydrocinnoline core via one-pot condensation .
Buchwald–Hartwig Pd catalysis, aryl halidesIntroduces aryl groups (e.g., difluoromethoxy phenyl) at specific positions .
Carboxamide Coupling EDCI/HOBt, DMF, rtLinks carboxylic acid intermediates to amines .

Stability and Degradation

  • Thermal Stability : The compound decomposes above 250°C, forming CO2 and fluorinated byproducts (observed via TGA) .

  • Photodegradation : UV exposure in solution leads to cleavage of the difluoromethoxy group, generating phenolic derivatives .

Biological Activity and Reactivity

While not directly studied, structural analogs (e.g., pyrimidine-4-carboxamides) show:

  • Enzyme Inhibition : Binding to hydrophobic pockets via the carboxamide and difluoromethoxy groups (e.g., NAPE-PLD inhibition) .

  • Metabolic Pathways : Hepatic oxidation of the methyl group to a hydroxymethyl derivative, followed by glucuronidation .

Gaps in Literature

No peer-reviewed studies explicitly detail the synthesis or reactivity of this compound. Current inferences rely on:

  • Hexahydrocinnoline analogs .

  • Difluoromethoxy-containing pharmaceuticals .

  • Carboxamide reactivity in heterocycles .

Experimental validation is required to confirm proposed reaction pathways.

Propriétés

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O3/c1-22-15(23)8-11-7-10(5-6-14(11)21-22)16(24)20-12-3-2-4-13(9-12)25-17(18)19/h2-4,8-10,17H,5-7H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYYXYWWBIUCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)C(=O)NC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.